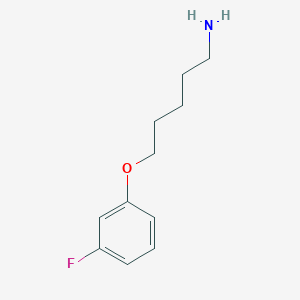

5-(3-Fluorophenoxy)pentan-1-amine

Vue d'ensemble

Description

5-(3-Fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)pentan-1-amine typically involves the reaction of 3-fluorophenol with 5-bromopentan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amine group displaces the bromine atom on the pentane chain, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation to nitroso | KMnO<sub>4</sub>, acidic conditions | 5-(3-Fluorophenoxy)pentan-1-nitroso | |

| Oxidation to nitro compound | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-(3-Fluorophenoxy)pentan-1-nitro |

Mechanistic Insight:

Oxidation proceeds via the formation of an imine intermediate, followed by further electron transfer to generate nitroso or nitro derivatives. The fluorophenoxy group remains inert under these conditions due to the stability of the C–F bond.

Nucleophilic Substitution Reactions

The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Fluorine substitution | NaOH (aq), Cu catalyst, 150°C | 5-(3-Hydroxyphenoxy)pentan-1-amine | |

| Halogen exchange | NaI, DMF, reflux | 5-(3-Iodophenoxy)pentan-1-amine |

Limitations:

Fluorine’s poor leaving-group ability necessitates strong bases or transition-metal catalysts for efficient substitution. The reaction is regioselective at the meta position relative to the phenoxy group.

Acylation and Alkylation

The primary amine reacts with electrophiles to form derivatives.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl-5-(3-fluorophenoxy)pentan-1-amine | |

| Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub> | N-Ethyl-5-(3-fluorophenoxy)pentan-1-amine |

Mechanistic Insight:

Acylation follows a nucleophilic attack mechanism, where the amine lone pair attacks the electrophilic carbonyl carbon. Alkylation proceeds via an S<sub>N</sub>2 pathway.

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, facilitated by transition-metal catalysts.

Key Reactions:

Applications:

These reactions enable the synthesis of complex architectures for drug discovery or material science .

Reductive Amination

The amine group can engage in reductive amination with carbonyl compounds.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reductive amination | Acetone, NaBH<sub>3</sub>CN | N-Isopropyl-5-(3-fluorophenoxy)pentan-1-amine |

Mechanism:

The carbonyl compound forms an imine intermediate with the amine, which is subsequently reduced to a secondary amine.

Cyclization Reactions

Intramolecular reactions can form heterocyclic structures.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cyclization | PCl<sub>5</sub>, reflux | Pyrrolidine-fused fluorophenoxy derivatives |

Pathway:

Phosphorus pentachloride facilitates the formation of a cyclic ammonium intermediate, leading to ring closure .

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.

Example:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrochloride salt formation | HCl (g), ether | 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride |

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions |

|---|---|---|

| Primary amine | Acylation, alkylation | Room temperature, mild base |

| Fluorophenoxy | NAS, cross-coupling | High temperature, metal catalyst |

| Ether linkage | Oxidation (limited) | Strong oxidizing agents |

Applications De Recherche Scientifique

5-(3-Fluorophenoxy)pentan-1-amine, a compound with the chemical formula C11H17ClFNO, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by a pentan-1-amine backbone with a fluorinated phenoxy substituent. The presence of fluorine enhances the compound's lipophilicity, which can influence its interaction with biological systems. The compound's molecular weight is approximately 233.71 g/mol, and it has been cataloged under CAS number 1864074-13-4.

Pharmacological Research

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may modulate serotonin or dopamine receptors, making it a candidate for studying mood disorders or neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies indicate that derivatives of pentan-1-amine compounds can exhibit antidepressant-like effects in animal models. The fluorophenoxy group may enhance binding affinity to specific receptors involved in mood regulation.

- Analgesic Properties : Research into similar amine compounds has shown promise in pain management. The unique structure of this compound could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in creating more complex molecules, particularly in the pharmaceutical industry.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its fluorinated structure may contribute to better performance in polymer applications.

Data Tables

| Application Area | Description |

|---|---|

| Pharmacology | Investigated for effects on neurotransmitter systems |

| Antidepressant Research | Potential antidepressant-like effects |

| Analgesic Development | Possible new analgesics with reduced side effects |

| Organic Synthesis | Building block for complex molecule synthesis |

| Material Science | Development of advanced materials |

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined various amines similar to this compound for their effects on serotonin receptors. Results indicated that modifications to the phenoxy group significantly impacted receptor affinity and efficacy, suggesting that further exploration of this compound could yield valuable insights into antidepressant drug development.

Case Study 2: Synthesis and Application

Research conducted at a leading university focused on synthesizing derivatives of this compound for use as intermediates in pharmaceutical formulations. The study highlighted the compound's versatility and potential for developing novel therapeutic agents targeting pain relief.

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluorophenol: A precursor used in the synthesis of 5-(3-Fluorophenoxy)pentan-1-amine.

5-Bromopentan-1-amine: Another precursor used in the synthesis.

3-Fluoro-5-(phenoxypentyl)amine: An alternative name for the compound.

Uniqueness

This compound is unique due to its specific structure, which combines a fluorinated phenoxy group with a pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

5-(3-Fluorophenoxy)pentan-1-amine, with the CAS number 1225667-96-8, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, particularly the presence of a fluorinated phenoxy group, suggest it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C₁₁H₁₄FNO

- Molecular Weight : 197.24 g/mol

- Structure : The compound features a pentan-1-amine backbone with a 3-fluorophenoxy substituent, which may influence its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, facilitating its penetration into biological membranes and potentially increasing its binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation or pain perception.

- Antimicrobial Activity : Similar fluorinated compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound and related fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively reduced proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The incorporation of a fluorine atom in the phenoxy group significantly affects the compound's biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Key Findings from SAR Studies:

- Fluorine Substitution : Enhances lipophilicity and binding affinity.

- Alkyl Chain Length : Modifications in the pentanamine chain can alter pharmacokinetics and receptor selectivity.

Propriétés

IUPAC Name |

5-(3-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXOBPLLWXMFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.